ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Overview
Description
Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Biochemical Analysis
Biochemical Properties
Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses to external stimuli . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis . These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a tool for studying cellular functions and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This compound can bind to specific proteins and enzymes, leading to changes in their conformation and activity . For instance, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby blocking the substrate from binding and preventing the catalytic reaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes . These molecular interactions contribute to the compound’s overall effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The stability of the compound is influenced by environmental conditions such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of breakdown products that can affect its biological activity . Long-term studies in vitro and in vivo have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are important considerations for researchers using the compound in experimental studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound may exhibit beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . At high doses, this compound can cause toxicity, leading to adverse effects such as organ damage, inflammation, and disruption of normal physiological processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can be metabolized by enzymes such as cytochrome P450s, which play a key role in the oxidation and detoxification of xenobiotics . Additionally, the compound can influence metabolic pathways related to amino acid and nucleotide synthesis, affecting the levels of key metabolites involved in cellular energy production and biosynthesis
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments . For example, transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) can mediate the cellular uptake of this compound . Once inside the cell, the compound can bind to intracellular proteins, influencing its distribution and localization within specific organelles . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular proteins and transporters . For instance, this compound may be targeted to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its specific effects on cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-1-pyrrolidineacetic acid with ethanol in the presence of an acid catalyst . The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
Comparison with Similar Compounds
Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate can be compared with other similar compounds, such as:
2-oxo-1-pyrrolidineacetic acid: A precursor in the synthesis of this compound.
2,5-dimethyl-1H-pyrrole-1-yl acetate: Another pyrrole derivative with different functional groups.
Indole derivatives: Compounds containing an indole ring, which is structurally similar to pyrrole but with an additional fused benzene ring.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGFTCXFRSYMEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303966 | |
Record name | ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27472-43-1 | |
Record name | NSC163807 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.